Product packaging for Vinylglyoxylate(Cat. No.:CAS No. 56842-76-3)

Vinylglyoxylate

Cat. No.: B1194720
CAS No.: 56842-76-3
M. Wt: 100.07 g/mol
InChI Key: DGUBLKUCHAAUFT-UHFFFAOYSA-N
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Description

Vinylglyoxylate, specifically 2-vinylglyoxylate, is a reactive α-ketoaldehyde ester of significant interest in biochemical research. It functions as a potent, mechanism-based inactivator of isocitrate lyase (ICL), a key enzyme in the glyoxylate shunt essential for the persistence of pathogens like Mycobacterium tuberculosis . The mechanism of action involves the enzyme-catalyzed retro-aldol cleavage of its precursor, 2-vinyl-D-isocitrate, which unmasksthe 2-vinylglyoxylate molecule within the active site . This generated this compound then acts as a Michael acceptor, forming a slowly reversible, covalent adduct with the catalytic cysteine residue (Cys191) of ICL, thereby efficiently inhibiting the enzyme . This specific activity makes it an invaluable tool for studying bacterial metabolism, persistence, and for the development of novel anti-tuberculosis therapeutics. The compound is related to glyoxylic acid, which is a natural organic compound involved in various biological cycles such as the glyoxylate cycle and photorespiration in plants . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4O3 B1194720 Vinylglyoxylate CAS No. 56842-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxobut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3/c1-2-3(5)4(6)7/h2H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUBLKUCHAAUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205379
Record name Vinylglyoxylate
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Molecular Weight

100.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56842-76-3
Record name 2-Oxo-3-butenoic acid
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Record name Vinylglyoxylate
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Record name Vinylglyoxylate
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Synthetic Methodologies for Vinylglyoxylate and Its Precursors

Catalytic Oxidation Routes for Vinylglyoxylate Synthesis

Catalytic oxidation represents a foundational strategy for this compound synthesis, typically starting from vinyl glycol derivatives. This approach relies on the use of catalysts to facilitate the selective oxidation of hydroxyl groups while preserving the chemically sensitive vinyl group.

Transition-Metal Catalysis in Vinyl Glycol Oxidation Pathways

The selective oxidation of vinyl glycols is effectively achieved using transition-metal catalysts. Ruthenium-based catalysts, in particular, have demonstrated efficacy in this transformation. One established pathway involves the ruthenium-catalyzed ketohydroxylation of 1,3-dienes to produce the necessary vinyl glycol intermediate, which is then oxidized to this compound under controlled conditions. Studies on the oxidation of diols have shown that ruthenium trichloride (B1173362) (RuCl₃) can effectively catalyze the conversion of 1,2-diols into the corresponding α-diketones, a transformation analogous to the final oxidation step in this compound synthesis. tandfonline.comedpsciences.org Other transition metals like palladium are also pivotal in related oxidative coupling reactions, highlighting the versatility of these metals in C-O bond formation. rsc.orgchemie-brunschwig.chpku.edu.cn

Optimization of Reaction Conditions for Catalytic this compound Formation

The success of catalytic oxidation hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions. numberanalytics.comresearchgate.netnumberanalytics.com Key parameters include the choice of catalyst, oxidant, solvent system, and temperature. For the ruthenium-catalyzed oxidation of vinyl glycol derivatives, a biphasic solvent system is often employed to manage reactant and catalyst solubility. The selection of a suitable oxidant, such as tert-Butyl hydroperoxide (TBHP), is critical for achieving selective oxidation without cleaving the vinyl group.

Research findings have identified a specific set of optimized conditions for this transformation, which are detailed in the table below.

Table 1: Optimized Reaction Conditions for Ruthenium-Catalyzed this compound Synthesis

Parameter Condition Role in Reaction
Catalyst System RuCl₃·nH₂O (5 mol%) Facilitates the selective oxidation of the diol.
Oxidant tert-Butyl hydroperoxide (TBHP) Provides the oxygen atoms for the oxidation.
Solvent System Water:Acetone (1:3, biphasic) Manages solubility of reactants and catalyst.
Temperature 60°C Provides energy to overcome the activation barrier. numberanalytics.com
Reaction Time 12 hours Allows for completion of the reaction.
Achieved Yield 68–72% Measures the efficiency of the conversion.
Purity >95% (by HPLC) Indicates the selectivity of the reaction.

This data is based on the ruthenium-catalyzed oxidation of vinyl glycol intermediates.

Addressing Challenges and Side Reactions in Catalytic Approaches to this compound Synthesis

A primary challenge in the catalytic synthesis of this compound is controlling the reaction's selectivity. beilstein-journals.orgbiosynth.comscirea.org Two significant side reactions that can diminish the yield of the desired product are overoxidation and polymerization. Overoxidation can convert the target this compound into glyoxylic acid, while the reactive nature of the α,β-unsaturated system can lead to undesired polymerization.

To overcome these hurdles, computational modeling using methods like Density Functional Theory (DFT) has been employed. Such studies provide insight into the reaction mechanism, revealing that electron-deficient ruthenium centers can stabilize the transition state of the desired oxidation pathway, thereby favoring the formation of this compound over side products. Furthermore, general challenges in catalysis, such as catalyst deactivation, stability, and the influence of impurities, must be managed to ensure a robust and reproducible synthetic process. researchgate.net

Ozonolysis-Reduction Sequences in this compound Synthesis

Ozonolysis provides an alternative and powerful route for synthesizing this compound and its derivatives. This method involves the oxidative cleavage of a carbon-carbon double bond in a larger precursor molecule, typically a substituted 1,3-diene. masterorganicchemistry.com

Stereocontrolled Approaches for this compound Derivatives via Ozonolysis

Ozonolysis followed by a reductive workup is particularly valuable for its ability to afford stereocontrolled access to this compound derivatives. This technique is especially effective for synthesizing enantiomerically pure compounds when chiral auxiliaries are used in the starting material. A notable case study is the ozonolysis of (E)-1,3-pentadiene, which, through the use of such auxiliaries, yields (E)-vinylglyoxylate with a high degree of stereochemical purity, achieving an 85% enantiomeric excess (ee). This level of control is crucial for applications where specific stereoisomers are required.

Mechanistic Insights into Ozonide Formation and Reductive Workup for this compound

The mechanism of ozonolysis, first proposed by Criegee, proceeds through several distinct intermediates. organic-chemistry.orgmsu.edulibretexts.org

Initial Cycloaddition: The reaction begins with the electrophilic, 1,3-dipolar cycloaddition of ozone (O₃) across the double bond of an alkene at low temperatures (e.g., -78°C) to form a highly unstable primary ozonide, also known as a molozonide. chemistrytalk.orgbyjus.com

Cleavage and Rearrangement: Due to its instability, the molozonide rapidly cleaves and rearranges. msu.edunumberanalytics.com It breaks apart into a carbonyl compound and a carbonyl oxide, often called the Criegee intermediate. organic-chemistry.orglibretexts.org These two fragments then recombine in a different orientation to form a more stable five-membered ring structure known as a secondary ozonide or simply an ozonide (a 1,2,4-trioxolane). organic-chemistry.orgchemistrytalk.org

Reductive Workup: The final step is the reductive workup of the ozonide. This is essential to prevent the formation of undesired byproducts like carboxylic acids. organic-chemistry.orgstackexchange.com Common reducing agents for this purpose include dimethyl sulfide (B99878) (DMS) or zinc metal with acetic acid. masterorganicchemistry.com This process cleaves the ozonide to produce carbonyl compounds. In the synthesis of this compound from a 1,3-diene, this step yields an α-keto aldehyde. A subsequent, mild oxidation step, for instance using silver(I) oxide, is then used to convert the aldehyde function into the desired carboxylate, completing the synthesis of this compound.

Cross-Coupling Methodologies for this compound Synthesis and Analogues

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds. diva-portal.org While specific, named cross-coupling reactions for the direct synthesis of this compound are not extensively documented, several palladium-catalyzed methodologies are employed for the synthesis of its core α,β-unsaturated ester structure. These approaches typically involve the formation of the vinyl-ester moiety through processes like carbonylation or dehydrogenation.

Palladium-Catalyzed Cross-Coupling Approaches

The construction of the α,β-unsaturated ester framework, central to this compound, can be achieved through several palladium-catalyzed pathways. One prominent method is the carbonylation of vinyl halides or triflates . acs.orgresearchgate.net This reaction involves the introduction of a carbonyl group (CO) into a vinyl substrate in the presence of an alcohol. The general mechanism proceeds through the oxidative addition of the vinyl halide/triflate to a Pd(0) complex, followed by CO insertion into the palladium-carbon bond to form an acyl-palladium species. Subsequent alcoholysis releases the desired ester product and regenerates the active Pd(0) catalyst. acs.org The reaction conditions, particularly the pressure of carbon monoxide and the choice of ligand, are critical. While early methods often required high pressures, newer catalyst systems, employing specific phosphine (B1218219) ligands like pyridyl-substituted dtbpx-type ligands, can operate under milder conditions (e.g., 5 bar CO). acs.org

Another relevant strategy is the palladium-catalyzed α,β-dehydrogenation of saturated esters . This approach creates the double bond directly from a saturated precursor. The process can involve the generation of a zinc enolate from the saturated ester, which then undergoes a palladium-catalyzed oxidation, often with an allyl compound acting as the oxidant, to yield the α,β-unsaturated product. organic-chemistry.org

Furthermore, palladium-catalyzed alkoxycarbonylation of allenes represents a regioselective route to α,β-unsaturated esters. The selectivity between the desired α,β-isomer and the corresponding β,γ-unsaturated ester is controlled by the choice of ligand. For instance, using PPh₂Py as a ligand with a Pd(OAc)₂ catalyst selectively yields the α,β-unsaturated product. acs.org

Scope and Limitations of Cross-Coupling for this compound Synthesis

The application of palladium-catalyzed cross-coupling reactions for the synthesis of this compound and its analogues is subject to several challenges and limitations.

Precursor Availability and Stability: Methods like carbonylative coupling rely on the availability of suitable precursors, such as a vinyl triflate or vinyl halide derivative of glyoxylic acid. The stability of these precursors can be a concern.

Regioselectivity: A significant challenge in the synthesis of α,β-unsaturated esters is controlling the position of the double bond. In reactions like the alkoxycarbonylation of allenes, the formation of the undesired β,γ-isomer can be a major side reaction. The outcome is highly dependent on the electronic and steric properties of the phosphine ligand employed, necessitating careful catalyst system selection. acs.org

Reaction Conditions: While progress has been made, many carbonylation reactions still require pressurized, toxic carbon monoxide gas, which can be a barrier for standard laboratory settings and poses safety risks. researchgate.netnih.gov

Catalyst and Ligand Cost: Palladium is a precious metal, making the catalyst a significant cost factor, especially for large-scale synthesis. mdpi.com The specialized phosphine ligands required to achieve high selectivity and efficiency can also be expensive and complex to synthesize.

Substrate Scope: The efficiency of these reactions can be sensitive to the functional groups present in the substrate. Some palladium-catalyzed reactions are limited to electron-rich starting materials. diva-portal.org The presence of certain functional groups may interfere with the catalyst, leading to lower yields or catalyst deactivation.

Metal Contamination: A persistent issue in pharmaceutical and fine chemical synthesis is the potential for trace amounts of the palladium catalyst to remain in the final product, which is often unacceptable and requires extensive purification steps. mdpi.com

Comparative Analysis of this compound Synthetic Strategies

Beyond cross-coupling, this compound can be synthesized through other routes, including oxidation and enzymatic methods. A comparative analysis highlights the distinct advantages and disadvantages of each strategy in a laboratory setting.

Assessment of Efficiency and Selectivity in Laboratory Synthesis

The choice of a synthetic strategy for this compound is often a trade-off between yield, selectivity, and operational complexity.

Enzymatic Synthesis: Biocatalytic routes offer high selectivity under mild conditions. Isocitrate lyase, an enzyme in the glyoxylate (B1226380) shunt, can generate this compound from the cleavage of d-isocitrate. smolecule.com Engineered microbial systems overexpressing this enzyme can achieve high titers (e.g., 15 g/L) with excellent carbon efficiency (up to 90%). The inherent specificity of the enzyme minimizes side product formation. However, a significant drawback is the requirement for complex and often energy-intensive downstream processing to purify the product from the fermentation broth and cellular components.

Ozonolysis-Reduction: The ozonolysis of substituted 1,3-dienes, followed by a reductive workup, provides another pathway. This method is noted for its potential to afford good stereocontrol, which is particularly valuable for synthesizing specific enantiomerically pure derivatives.

The following table provides a comparative overview of these synthetic strategies.

Synthetic StrategyKey Reagents/CatalystTypical Yield/EfficiencySelectivityKey AdvantagesKey Disadvantages
Catalytic Oxidation RuCl₃·nH₂O, TBHP68–72% Moderate; risk of overoxidation Direct chemical routeOveroxidation to byproducts; use of transition metals
Enzymatic Synthesis Isocitrate LyaseHigh carbon efficiency (90%) High (chemo- and stereo-selective)Mild conditions; uses renewable feedstockComplex downstream purification
Pd-Catalyzed Carbonylation Pd(OAc)₂, Phosphine Ligand, COVaries by substrateGood; ligand-dependent acs.orgHigh functional group toleranceRequires CO gas; catalyst cost and removal acs.orgresearchgate.net
Ozonolysis-Reduction O₃, Reducing AgentVariesGood stereocontrol Good for stereospecific synthesisUse of hazardous ozone; often requires low temperatures

Principles of Green Chemistry in this compound Synthesis Research

Evaluating synthetic routes through the lens of green chemistry principles is crucial for developing sustainable chemical processes. royalsocietypublishing.org

Enzymatic Synthesis: This approach aligns well with several green chemistry principles. It utilizes a biocatalyst that operates in an aqueous medium under ambient temperature and pressure, significantly reducing energy demand (Design for Energy Efficiency). The catalyst itself is biodegradable, and the feedstock can be from renewable sources. unifi.it Its high selectivity minimizes waste by preventing the formation of byproducts (Prevention). The main environmental drawback lies in the energy consumption and waste generated during product purification.

Catalytic Oxidation: The use of a catalyst is superior to stoichiometric reagents (Catalysis). However, this method often employs heavy metal catalysts like ruthenium and organic solvents, which pose toxicity and environmental risks (Less Hazardous Chemical Syntheses). The generation of byproducts from overoxidation lowers the atom economy of the process.

Palladium-Catalyzed Methodologies: Like other catalytic methods, these adhere to the principle of Catalysis. However, they present a mixed profile from a green chemistry perspective. The use of palladium, a precious and energy-intensive metal, is a significant concern. researchgate.net Furthermore, many of the specialized phosphine ligands required are synthesized through multi-step processes that generate waste (Reduce Derivatives). While newer methods are reducing the need for high pressures of toxic CO gas, it remains a safety and hazard concern (Inherently Safer Chemistry for Accident Prevention). acs.org The development of these reactions in greener solvents like water is an area of active research to improve their environmental footprint. researchgate.net

Reactivity and Reaction Mechanisms of Vinylglyoxylate

Electrophilic and Nucleophilic Reactivity Profiles of Vinylglyoxylate

The unique structure of this compound, with both electrophilic and nucleophilic sites, makes it a valuable compound in synthetic organic chemistry.

The Michael addition, a type of conjugate addition, is a key reaction for forming carbon-carbon bonds in a mild way. wikipedia.org The reaction involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.orgnumberanalytics.com this compound, being an α,β-unsaturated carbonyl, can act as a Michael acceptor.

The reaction mechanism proceeds in three main steps:

Formation of the Nucleophile : A base is used to deprotonate a compound, forming a carbanion (nucleophile). numberanalytics.commasterorganicchemistry.com

Conjugate Addition : The nucleophile attacks the β-carbon of the this compound. numberanalytics.commasterorganicchemistry.com

Protonation : The resulting enolate is protonated to give the final product. numberanalytics.commasterorganicchemistry.com

A variety of nucleophiles can be used in Michael addition reactions, including enolates, amines, thiols, and organocuprates. masterorganicchemistry.comresearchgate.net The efficiency of the reaction is influenced by the nature of both the nucleophile and the substrate. numberanalytics.com

Table 1: Examples of Nucleophiles in Michael Addition Reactions

Nucleophile Class Specific Example
Carbon Nucleophiles Enolates (from ketones, esters)
Nitrogen Nucleophiles Amines
Sulfur Nucleophiles Thiols

This table provides examples of nucleophile classes that can participate in Michael addition reactions.

The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). ebsco.comwikipedia.orgsigmaaldrich.com This [4+2] cycloaddition is a powerful tool for creating cyclic compounds with good stereochemical control. wikipedia.orgiitk.ac.in

In this reaction, this compound serves as the dienophile. The reaction is facilitated when the dienophile has electron-withdrawing groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org The electron-withdrawing nature of the glyoxylate (B1226380) group in this compound makes it a good dienophile. The reaction proceeds by the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the LUMO of the dienophile. organic-chemistry.org

The efficiency of the Diels-Alder reaction is enhanced when the diene is electron-rich and the dienophile is electron-poor. ebsco.com The diene must be in an s-cis conformation for the reaction to occur. ebsco.com

Table 2: Key Components of a Diels-Alder Reaction

Component Role Key Characteristics for Reactivity
Diene 4π-electron component Electron-rich, s-cis conformation

This table outlines the roles and key characteristics of the components in a Diels-Alder reaction.

Besides the well-known [4+2] Diels-Alder reaction, other cycloaddition reactions are possible. Higher-order cycloadditions, such as [6+4] and [8+2], can occur with conjugated trienes. mdpi.com There are also variants like the hetero-Diels-Alder reaction where either the diene or dienophile contains a heteroatom like nitrogen or oxygen. sigmaaldrich.com Other types of cycloadditions include [2+2], [3+2], and [2+5] cycloadditions, which can be facilitated by various catalysts, such as gold(I) complexes. ntnu.edu Photoinduced [4+2] cycloaddition reactions of vinyldiazo compounds have also been reported. rsc.orgnih.gov For example, the reaction of azatrienes with sulfene (B1252967) has been shown to be highly regioselective, leading to [4+2] cycloadducts. scirp.org

Diels-Alder Reactions Involving this compound as a Dienophile

Oxidation and Reduction Pathways of this compound

This compound can be oxidized to form carboxylic acids like glyoxylic acid. The oxidation of aldehydes to carboxylic acids can be achieved using various oxidizing agents. ncert.nic.in Common reagents include potassium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.org Other oxidizing agents like potassium permanganate (B83412) and nitric acid can also be used. ncert.nic.in Milder oxidizing agents can also be employed. ncert.nic.in The reaction often involves heating under reflux to ensure the reaction goes to completion. libretexts.org A variety of protocols exist for this transformation, including methods that use Oxone, N-hydroxyphthalimide (NHPI) with oxygen, and copper-catalyzed aerobic oxidation. organic-chemistry.orgrsc.org The formation of carboxylic acids can also occur through the degradation of other organic molecules, where intermediates are oxidized. agriculturejournals.cz

Table 3: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

Oxidizing Agent Conditions
Potassium Dichromate (K₂Cr₂O₇) Dilute Sulfuric Acid, Heat
Potassium Permanganate (KMnO₄)
Nitric Acid (HNO₃)
Oxone Mild conditions
N-hydroxyphthalimide (NHPI) Oxygen, Room Temperature

This table lists common oxidizing agents and typical conditions for the oxidation of aldehydes to carboxylic acids.

The reduction of a compound like this compound, which contains both a ketone and an ester-like functional group, can lead to aldehydes and alcohols. Aldehydes and ketones can be reduced to primary and secondary alcohols, respectively, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.inlibretexts.org Catalytic hydrogenation can also be employed for this purpose. ncert.nic.in

While NaBH₄ is a selective reducing agent, LiAlH₄ is more powerful and less selective, capable of reducing a wider range of functional groups including carboxylic acids and esters to alcohols. libretexts.orgharvard.edu The reduction of carboxylic acids directly to aldehydes is not straightforward with these reagents, as the reaction typically proceeds to the primary alcohol. savemyexams.com However, specialized methods exist for this conversion, such as using diisobutylaluminium hydride (DIBAL-H) at low temperatures or converting the carboxylic acid to an ester or acid chloride first. chemistrysteps.com

Table 4: Common Reducing Agents for Carbonyl Compounds

Reducing Agent Substrates Reduced Products
Sodium Borohydride (NaBH₄) Aldehydes, Ketones Primary and Secondary Alcohols
Lithium Aluminum Hydride (LiAlH₄) Aldehydes, Ketones, Carboxylic Acids, Esters Alcohols
Diisobutylaluminium Hydride (DIBAL-H) Esters, Nitriles, Acid Chlorides (at low temp.) Aldehydes

This table summarizes common reducing agents, the functional groups they reduce, and the resulting products.

Table of Mentioned Compounds

Compound Name
1-Azadiene
2-oxo-3-butenoate
Acetic acid
Aldehyde
Alcohol
Alkene
Alkyne
Amine
Azatriene
Carboxylic acid
Copper(II) nitrate
Cyclopentadiene (B3395910)
Diisobutylaluminium hydride (DIBAL-H)
Enolate
Ester
Furan (B31954)
Glyceraldehyde
Glyceric acid
Glyoxylic acid
Gold(I)
Ketone
Lithium aluminum hydride (LiAlH₄)
N-hydroxyphthalimide (NHPI)
Nitric acid
Organocuprate
Oxone
Oxygen
Potassium dichromate(VI)
Potassium permanganate
Pyrazole
Sodium borohydride (NaBH₄)
Sulfene
TEMPO
Thiol
Tropone
Vinyldiazo compound

Oxidative Transformations of this compound to Carboxylic Acids

Substitution and Condensation Reactions of this compound

The unique structure of this compound, featuring an α,β-unsaturated carbonyl system, makes it a versatile participant in a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of both the carbonyl carbon and the β-vinylic carbon, allowing it to engage in reactions that form new carbon-carbon bonds.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. thermofisher.comwikipedia.org The mechanism generally involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. wikipedia.orglibretexts.org A subsequent deprotonation step restores the ring's aromaticity. libretexts.org

While the this compound moiety itself is not a powerful electrophile for this reaction, its carbonyl group can be activated by a Lewis or Brønsted acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, enabling the aromatic ring to attack. This compound derivatives can participate in electrophilic aromatic substitution, particularly with activated aromatic compounds such as phenols. In a reaction analogous to Friedel-Crafts acylation, this compound can react with phenols in the presence of an acid or base catalyst to yield hydroxymandelic acid derivatives. For instance, the reaction with phenol (B47542) can produce 4-hydroxymandelic acid.

Table 1: Electrophilic Aromatic Substitution with this compound

Aromatic Substrate Catalyst Type Product Example
Phenol Acid or Base 4-Hydroxymandelic Acid

The aldol (B89426) condensation is a cornerstone carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound. sigmaaldrich.commagritek.com The initial product is a β-hydroxy aldehyde or β-hydroxy ketone (an aldol addition product), which can then undergo dehydration, often upon heating, to yield a conjugated enone. wikipedia.orgmasterorganicchemistry.com The reaction can be catalyzed by either acid or base. magritek.comlibretexts.org

In the context of this compound, its primary role in aldol-type reactions is that of an electrophilic carbonyl component. Due to the electronic properties of the glyoxylate group, the carbonyl carbon is an excellent electrophile. It can readily accept a nucleophilic attack from an enolate generated from another aldehyde or ketone in what is known as a "crossed" or "mixed" aldol reaction. libretexts.org The success of such reactions often depends on using a non-enolizable electrophile or a highly reactive one to prevent self-condensation of the enolizable partner. libretexts.org

The general mechanism involves the deprotonation of an enolizable ketone or aldehyde by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. Subsequent protonation yields the β-hydroxy carbonyl adduct. If the reaction conditions include heat, a molecule of water can be eliminated to form an α,β-unsaturated product. masterorganicchemistry.com A related reaction involves ethyl glyoxylate reacting with glutaconate, demonstrating the utility of glyoxylates as electrophiles in condensation chemistry. wikipedia.org

Electrophilic Aromatic Substitution Reactions with this compound Derivatives

Detailed Mechanistic Investigations of this compound Reactivity

Understanding the detailed mechanisms of this compound reactions is crucial for controlling reaction outcomes and designing new synthetic applications. Such investigations often involve kinetic studies to determine reaction rates and stereochemical analyses to understand the three-dimensional arrangement of atoms during the transformation.

Kinetic studies measure reaction rates to elucidate rate laws, rate constants, and activation energies, which together provide insight into the reaction mechanism. mt.com For this compound, kinetic analyses have been particularly important in understanding its role in biological systems.

This compound is known to be a mechanism-based inactivator of the enzyme isocitrate lyase (ICL), which is crucial for the glyoxylate shunt in microorganisms. Kinetic studies have shown that this compound undergoes a retro-aldol cleavage to form a Michael acceptor that covalently modifies a cysteine residue in the enzyme's active site. Detailed kinetic analysis revealed that concentrations of 20 µM or higher resulted in over 95% inactivation of the ICL1 enzyme within 65 minutes.

Table 2: Kinetic Parameters for the Inactivation of Isocitrate Lyase 1 (ICL1) by this compound

Parameter Value Conditions
Inactivation Rate Constant (k_inact) 0.080 ± 0.006 min⁻¹ [this compound] ≥ 20 µM
Half-maximal Inactivation Conc. (K_inact) 22 ± 3 µM Not specified

Data sourced from reference .

In other enzymatic systems, a pyridoxamine (B1203002) derivative of this compound acts as a key intermediate in reactions catalyzed by cystathionine (B15957) γ-synthase. nih.gov Stopped-flow kinetic analyses of these reactions show rapid spectral changes. For example, the γ-replacement reaction exhibits a red shift in absorbance from 422 nm to 425 nm within the instrument's dead time (approximately 3 milliseconds), indicating a very fast initial step. nih.gov The subsequent γ-elimination reaction is characterized by a rapid decrease in absorbance at 422 nm, which is coupled to the appearance of a new species absorbing around 300 nm. nih.gov These rapid kinetic profiles are essential for mapping the complex reaction pathway.

The stereochemical course of reactions involving this compound is often strictly controlled, especially in enzymatic catalysis where the chiral environment of the active site dictates the spatial orientation of reactants and intermediates. This compound is a key intermediate in the reactions of many pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, which catalyze a variety of elimination and substitution reactions on amino acids. wisc.edu

Table 3: List of Chemical Compounds

Compound Name
4-hydroxymandelic acid
Cystathionine
Ethyl glyoxylate
Glutaconate
Isocitrate
Phenol
Pyridoxal phosphate
Pyridoxamine

Synthesis and Reactivity of Vinylglyoxylate Derivatives and Analogues

Rational Design and Synthesis of Novel Vinylglyoxylate-Based Scaffolds

The rational design of molecular scaffolds is a cornerstone of modern synthetic chemistry, aiming to create core structures that can be systematically functionalized to generate libraries of compounds with diverse properties. This compound, with its conjugated diene-like system and electrophilic centers, is an excellent starting point for the construction of a variety of cyclic and polycyclic scaffolds, primarily through cycloaddition reactions.

A key strategy in the rational design of this compound-based scaffolds involves its participation as a dienophile in [4+2] Diels-Alder reactions. rsc.orgsigmaaldrich.com The electron-withdrawing nature of the glyoxylate (B1226380) group activates the vinyl moiety, making it a reactive partner for a wide range of dienes. libretexts.org By carefully selecting the diene component, chemists can introduce significant structural diversity into the resulting cyclohexene-based scaffolds. For instance, the reaction with cyclic dienes like furan (B31954) or cyclopentadiene (B3395910) can lead to the formation of bicyclic systems. rsc.org

Beyond the classic Diels-Alder reaction, this compound and its analogues, as part of the broader class of β,γ-unsaturated α-ketoesters, can participate in other cycloaddition reactions. nih.gov For example, [3+2] cycloaddition reactions with various 1,3-dipoles can be employed to construct five-membered heterocyclic scaffolds. numberanalytics.comresearchgate.net These reactions open avenues to novel molecular frameworks that are not readily accessible through other synthetic routes. The design process for these scaffolds often involves computational modeling to predict reaction outcomes and stereoselectivity.

The synthesis of these scaffolds begins with the preparation of this compound or its substituted derivatives. Common synthetic routes include the oxidation of vinyl glycol derivatives or the ozonolysis of dienes followed by a reductive workup. More advanced methods, such as the Meerwein-Ponndorf-Verley (MPV) reduction and Oppenauer oxidation cycle, have also been adapted for this compound synthesis. The synthesis of functionalized vinylglyoxylates allows for the introduction of specific chemical handles that can be used for further derivatization of the resulting scaffolds. nih.govorganic-chemistry.org

A particularly insightful application of rational design is in the development of enzyme inhibitors. By designing a molecule that, upon enzymatic processing, releases a reactive species like this compound within the active site, targeted covalent inhibition can be achieved. This "Trojan horse" strategy leverages the inherent reactivity of this compound as a Michael acceptor to form a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition. slideshare.net

The following table summarizes representative examples of scaffolds synthesized from this compound and its analogues.

Diene/DipoleCycloaddition TypeResulting Scaffold CoreReference
Furan[4+2] Diels-AlderOxabicyclo[2.2.1]heptene rsc.org
Cyclopentadiene[4+2] Diels-AlderBicyclo[2.2.1]heptene libretexts.org
2-Indolylmethanols[3+2] CycloadditionCyclopenta[b]indole researchgate.net
Nitrones[3+2] CycloadditionIsoxazolidine numberanalytics.com

Exploration of Structure-Reactivity Relationships in this compound Analogues

Understanding the relationship between the structure of a molecule and its reactivity is fundamental to controlling chemical reactions and designing new synthetic methodologies. For this compound analogues, this exploration primarily focuses on how substituents on the vinyl or glyoxylate moiety influence their reactivity in key transformations, such as cycloaddition and nucleophilic addition reactions.

The reactivity of α,β-unsaturated carbonyl compounds, the class to which this compound belongs, is highly dependent on their electronic properties. science.gov In the context of Diels-Alder reactions, where this compound acts as a dienophile, its reactivity is enhanced by the presence of the electron-withdrawing glyoxylate group. libretexts.org Further substitution on the vinyl group can modulate this reactivity. Electron-withdrawing substituents would be expected to increase the electrophilicity of the double bond, thereby accelerating reactions with electron-rich dienes (Normal-Electron-Demand Diels-Alder). Conversely, electron-donating groups on the vinyl moiety could decrease this reactivity or even favor reactions with electron-poor dienes (Inverse-Electron-Demand Diels-Alder). chim.it

A systematic study of the structure-reactivity relationship can be performed by synthesizing a series of substituted vinylglyoxylates and measuring their reaction rates under standardized conditions. For example, the effect of substituents on the aromatic ring of a phenyl-substituted this compound analogue in a Diels-Alder reaction could be quantified by correlating the reaction rates with the Hammett parameters of the substituents. This quantitative structure-activity relationship (QSAR) approach provides valuable insights into the electronic demands of the reaction.

The regioselectivity of Diels-Alder reactions involving unsymmetrical this compound analogues is another important aspect of their reactivity. The position of substituents on the diene and the dienophile determines the orientation of the cycloaddition. masterorganicchemistry.com For a 1-substituted diene reacting with a substituted this compound, the formation of "ortho" and "meta" products is possible, while a 2-substituted diene can lead to "para" and "meta" isomers. The observed regioselectivity can often be rationalized by considering the frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile is dominant.

The following table illustrates the expected effect of substituents on the reactivity of this compound analogues in Normal-Electron-Demand Diels-Alder reactions.

Substituent on Vinyl GroupElectronic EffectExpected Effect on Reaction Rate
-NO₂Electron-withdrawingIncrease
-CNElectron-withdrawingIncrease
-HNeutralBaseline
-CH₃Electron-donatingDecrease
-OCH₃Electron-donatingDecrease

In addition to cycloadditions, the reactivity of this compound analogues as Michael acceptors is also a key area of study. The electrophilicity of the β-carbon is influenced by substituents on the α- and β-positions. Structure-toxicity relationships for α,β-unsaturated carbonyl compounds have shown that the toxic potency, often related to their reactivity as Michael acceptors, is dependent on the specific molecular structure. researchgate.net For instance, compounds with terminal double bonds (vinyl ketones) can exhibit different reactivity profiles compared to those with internal double bonds. researchgate.net These studies provide a framework for understanding how structural modifications to this compound can tune its reactivity towards nucleophiles, which is crucial for applications such as the design of covalent enzyme inhibitors.

Applications of Vinylglyoxylate in Organic Synthesis and Materials Science Research

Vinylglyoxylate as a Versatile Building Block in Complex Molecule Synthesis

In the realm of organic synthesis, this compound serves as a crucial building block for constructing intricate molecular architectures. smolecule.comsigmaaldrich.comboronmolecular.com Its bifunctional nature, combining an electrophilic α,β-unsaturated carbonyl system with a carboxylate group, allows it to participate in a wide array of chemical transformations.

Utilization in the Synthesis of Natural Product Precursors

The synthesis of natural products, often characterized by their complex and unique structures, frequently relies on the strategic use of versatile starting materials. mdpi.com this compound has proven to be a valuable precursor in the assembly of molecules that form the core structures of various natural products. smolecule.com Its reactivity enables chemists to introduce key functional groups and stereocenters with a high degree of control, which is essential for the total synthesis of these biologically active compounds. rsc.org For instance, the vinyl group can participate in cycloaddition reactions to form cyclic systems, while the glyoxylate (B1226380) portion can be modified to introduce other functionalities.

Access to Diverse Carbon Skeletons and Functionalized Intermediates

The reactivity of this compound's double bond and carbonyl group facilitates its use in creating a wide variety of carbon skeletons. smolecule.com It readily undergoes reactions such as Michael additions, Diels-Alder reactions, and various enzymatic transformations. These reactions allow for the construction of diverse and highly functionalized intermediates that are pivotal in synthetic chemistry. ugent.beevonik.com For example, its reaction with nucleophiles can lead to the formation of new carbon-carbon bonds, extending the carbon chain and introducing new functional groups simultaneously. smolecule.com This versatility makes this compound an important tool for chemists seeking to build complex molecular frameworks from simpler, readily available starting materials. boronmolecular.com

Utilization of this compound in Polymer Chemistry Research

The application of this compound extends into the field of materials science, particularly in polymer chemistry. smolecule.comlookchem.com Its ability to be incorporated into polymer chains offers a means to tailor the properties of the resulting materials.

This compound as a Monomer in Copolymerization Processes

This compound can act as a monomer in copolymerization reactions. lookchem.comphysionet.org Its vinyl group allows it to participate in polymerization processes, leading to the formation of polymer chains that incorporate the glyoxylate functionality. This incorporation can be used to create copolymers with specific, desired properties that differ from those of the parent polymers. psu.edu

Modification of Polymer Properties via this compound Incorporation

The incorporation of this compound into a polymer backbone can significantly alter the material's properties. azom.com The glyoxylate group introduces polarity and a site for potential cross-linking or further chemical modification. This can influence characteristics such as solubility, thermal stability, and mechanical strength. psu.eduazom.com By strategically including this compound in a polymer's structure, researchers can fine-tune the material's performance for specific applications. azom.com

Biochemical and Biocatalytic Transformations Involving Vinylglyoxylate

Vinylglyoxylate as a Metabolic Intermediate in Microbial Pathways

This compound appears as a key intermediate in specialized metabolic pathways within certain microorganisms, particularly in the context of catabolism and enzyme inactivation.

Role in the Glyoxylate (B1226380) Shunt Pathway in Microorganisms (e.g., Mycobacterium tuberculosis)

In the context of the glyoxylate shunt, particularly in Mycobacterium tuberculosis, this compound is not a standard intermediate of the cycle itself but is formed as part of a mechanism-based inactivation of the pathway's key enzymes. pnas.org The glyoxylate shunt is crucial for the survival of pathogens like M. tuberculosis, especially during the persistent phase of infection when they rely on fatty acids as a primary carbon source. pnas.org

The process involves a precursor molecule, 2-vinyl-d-isocitrate (2-VIC), which is processed by isocitrate lyase (ICL), the first enzyme of the glyoxylate shunt. pnas.organnualreviews.orgosti.gov The enzyme-catalyzed retro-aldol cleavage of 2-VIC generates this compound as a highly reactive intermediate. annualreviews.orgosti.gov This unmasking of this compound within the active site of ICL is a critical step that leads to the inactivation of the enzyme, thereby disrupting a metabolic pathway essential for the microorganism's persistence. pnas.orgresearchgate.net

This compound in Aromatic Compound Degradation Pathways (e.g., Styrene (B11656) Metabolism in Pseudomonas species)

This compound has been identified as a crucial metabolic intermediate in the degradation of aromatic compounds, such as in the metabolism of styrene by Pseudomonas species. The aerobic degradation of styrene in bacteria like Pseudomonas putida CA-3 often proceeds via the oxidation of the vinyl side-chain. psu.eduresearchgate.netfrontiersin.org This pathway, known as side-chain oxygenation, involves the conversion of styrene to styrene oxide, followed by isomerization to phenylacetaldehyde, and finally oxidation to phenylacetic acid. researchgate.netfrontiersin.org

Within this metabolic sequence, this compound is formed through the isomerization of styrene oxide. Its subsequent decarboxylation leads to the formation of pyruvate, effectively linking the degradation pathway of the aromatic compound to central carbon metabolism.

Enzymatic Formation of this compound in Metabolic Cycles

The primary documented enzymatic formation of this compound occurs during the mechanism-based inactivation of isocitrate lyase (ICL) in Mycobacterium tuberculosis. osti.gov The enzyme ICL, which normally cleaves isocitrate into glyoxylate and succinate, can also act on the substrate analog 2-vinyl-d-isocitrate (2-VIC). pnas.orgresearchgate.net The catalytic action of ICL on 2-VIC is a retro-aldol cleavage of the C2-C3 bond. researchgate.net This reaction unmasks or releases 2-vinylglyoxylate as an electrophilic species directly within the enzyme's active site. annualreviews.orgresearchgate.net This formation is not part of a productive metabolic cycle but rather a key step in a sophisticated inactivation mechanism. pnas.orgosti.gov

Mechanism-Based Inactivation of Enzymes by this compound and its Precursors

The unique chemical reactivity of this compound makes it a potent mechanism-based inactivator of specific enzymes, a process that has been studied in detail.

Isocitrate Lyase Inactivation Mechanism by this compound (e.g., Cys191 Adduct Formation)

The inactivation of Mycobacterium tuberculosis isocitrate lyases (ICL1 and ICL2) by this compound is a well-characterized example of mechanism-based inhibition. pnas.orgresearchgate.net After being generated from its precursor, 2-vinyl-d-isocitrate, within the ICL active site, this compound acts as a Michael substrate. pnas.organnualreviews.org The thiolate form of a specific active-site cysteine residue, Cys191, performs a nucleophilic attack on the this compound molecule. pnas.orgosti.gov

This attack results in the formation of a slowly reversible, covalent adduct between the enzyme and the inhibitor. pnas.orgosti.gov Mass spectrometry and X-ray crystallography have confirmed that this modification is a covalent S-homopyruvoyl adduct at the Cys191 residue. pnas.orgosti.gov This inactivation is highly efficient, with a partition ratio of less than one, meaning that nearly every catalytic event leads to enzyme inactivation rather than product release. pnas.orgosti.gov

Role of Pyridoxal (B1214274) Phosphate (B84403) Dependent Enzymes in this compound-Mediated Transformations

This compound also serves as a key intermediate in reactions catalyzed by pyridoxal phosphate (PLP)-dependent enzymes. unipr.it These enzymes are known for their versatility, catalyzing a wide array of reactions involving amino acids, such as transaminations, decarboxylations, and eliminations. unipr.itnih.govbmbreports.org Specifically, research has provided direct evidence for a pyridoxamine (B1203002) derivative of this compound acting as a crucial intermediate in PLP-dependent gamma-elimination and gamma-replacement reactions. unipr.it These types of reactions are fundamental in the metabolism of amino acids. unipr.itnih.gov

Data Tables

Table 1: Enzymes Interacting with this compound

Enzyme Source Organism/Genus Pathway Role/Interaction of this compound
Isocitrate Lyase (ICL1 & ICL2) Mycobacterium tuberculosis Glyoxylate Shunt Acts as a mechanism-based inactivator by forming a covalent adduct with active-site Cys191. pnas.organnualreviews.orgosti.gov
Styrene Oxide Isomerase Pseudomonas species Styrene Degradation Precursor (styrene oxide) is isomerized to form this compound.

Table 2: Chemical Compounds Mentioned

Compound Name
2-oxo-3-butenoate
2-vinyl-d-isocitrate
Acetyl-CoA
Cysteine
Glyoxylate
Isocitrate
Phenylacetic acid
Phenylacetaldehyde
Pyridoxal Phosphate
Pyridoxamine
Pyruvate
S-homopyruvoyl adduct
Styrene
Styrene oxide
Succinate

Structural Elucidation of Enzyme-Vinylglyoxylate Adducts via X-ray Crystallography

X-ray crystallography has been an indispensable technique for understanding the precise molecular interactions between this compound and enzymes at an atomic level. numberanalytics.com This method provides a three-dimensional structure of the enzyme, revealing how this compound or its derivatives bind to the active site and induce conformational changes. numberanalytics.commdpi.com Such structural insights are crucial for comprehending the mechanism of enzyme inhibition and for the rational design of more potent and specific inhibitors. numberanalytics.comnih.gov

A significant example is the structural analysis of Mycobacterium tuberculosis isocitrate lyase (ICL) in complex with a this compound-derived adduct. pnas.orgrcsb.org Isocitrate lyases (ICL1 and ICL2) are key enzymes in the glyoxylate shunt, a metabolic pathway essential for the persistence of M. tuberculosis infection. pnas.orgrcsb.org The compound 2-vinyl-d-isocitrate (2-VIC) was designed as a mechanism-based inactivator of these enzymes. pnas.org Upon enzymatic processing, 2-VIC undergoes a retro-aldol cleavage, unmasking the highly reactive Michael acceptor, 2-vinylglyoxylate, within the active site. pnas.orgrcsb.org

This newly formed this compound then covalently modifies a crucial cysteine residue (Cys191) in the active site of both ICL1 and ICL2. pnas.orgrcsb.org X-ray crystallographic studies of the ICL1:2-VIC complex have confirmed the formation of a covalent S-homopyruvoyl adduct at Cys191. pnas.orgrcsb.org The high-resolution crystal structure provides a detailed view of the modified active site, showing how the this compound moiety is covalently attached to the sulfur atom of the cysteine residue. rcsb.org This structural information corroborates the proposed mechanism of inactivation and highlights the specific interactions that stabilize the adduct. nih.govpnas.org

Similarly, crystallographic studies of other enzymes, such as cystathionine (B15957) gamma-synthase from Escherichia coli, have provided insights into reaction mechanisms involving this compound as a key intermediate. nih.gov In this case, the enzyme catalyzes a pyridoxal 5'-phosphate (PLP)-dependent reaction, and structural data helps to understand how the this compound intermediate is stabilized within the active site during catalysis. nih.govnih.gov

The table below summarizes key crystallographic data for an enzyme-vinylglyoxylate adduct.

PDB IDEnzymeOrganismLigandResolution (Å)Key Finding
5DQLIsocitrate Lyase 1Mycobacterium tuberculosis2-vinylglyoxylate1.78Covalent adduct with active site Cys191. rcsb.org

Kinetic Analysis of Enzyme Inactivation Processes Involving this compound

The kinetic analysis of enzyme inactivation by this compound and its precursors provides quantitative insights into the efficiency and mechanism of inhibition. numberanalytics.comnih.gov These studies typically involve measuring the rate of enzyme activity loss over time in the presence of the inactivator. numberanalytics.com

For the inactivation of Mycobacterium tuberculosis isocitrate lyases (ICL1 and ICL2) by 2-vinyl-d-isocitrate (2-VIC), which generates this compound in situ, detailed kinetic analyses have been performed. pnas.org The inactivation process follows pseudo-first-order kinetics, and the kinetic parameters are consistent with a mechanism-based or "suicide" inactivation. pnas.orgcsic.es In this type of inhibition, the enzyme itself converts a seemingly harmless substrate into a reactive species that then inactivates the enzyme. nih.gov

The efficiency of a mechanism-based inactivator is often described by the partition ratio (P), which is the ratio of the number of turnovers (product formation) to the number of inactivation events. A low partition ratio indicates a highly efficient inactivator. For 2-VIC, the partition ratios for ICL1 and ICL2 were found to be less than 1, signifying that the inactivation is very efficient, with nearly every turnover leading to inactivation. pnas.org

The rate of inactivation is dependent on the concentration of the inactivator. Studies have shown that concentrations of this compound precursors as low as 20 µM can cause over 95% inactivation of ICL1 within 65 minutes. The rate constant for this inactivation (k_inact) has been determined to be approximately 0.080 ± 0.006 min⁻¹.

The table below presents the kinetic parameters for the inactivation of M. tuberculosis isocitrate lyases by 2-VIC.

Enzymek_inact (min⁻¹)Partition Ratio (P)
ICL10.040.2 ± 0.08
ICL2Not specified0.4 ± 0.2

Data sourced from kinetic analysis of 2-VIC with ICL1 and ICL2. pnas.org

Biocatalytic Approaches Utilizing or Producing this compound

The unique reactivity of this compound makes it a valuable target for biocatalytic production and a useful building block in chemoenzymatic synthesis. smolecule.commdpi.com

Enzymatic Routes for this compound Production in Bioreactors

While chemical synthesis methods for this compound exist, there is growing interest in developing enzymatic and microbial routes for its production in bioreactors. jscimedcentral.com These biocatalytic approaches offer the potential for more sustainable and environmentally friendly production processes. jscimedcentral.com

One strategy involves leveraging the glyoxylate shunt, a metabolic pathway present in some microorganisms. For instance, engineered strains of Pseudomonas putida with overexpressed isocitrate lyase (ICL) can convert acetyl-CoA to glyoxylate. This glyoxylate can then be enzymatically conjugated to vinyl groups via thioester intermediates to produce this compound. This method has been reported to achieve titers of up to 15 g/L with a high carbon efficiency of 90%. However, a significant challenge with this approach is the need for extensive downstream purification to remove cellular metabolites and other fermentation byproducts.

The design of the bioreactor is a critical factor in optimizing enzymatic production. jscimedcentral.comresearchgate.net Different bioreactor configurations, such as stirred-tank, packed-bed, or airlift reactors, can be employed depending on the specific requirements of the enzymatic process, including whether the enzyme is soluble or immobilized. jscimedcentral.commdpi.com Continuous fermentation processes, where nutrients are continuously fed to the bioreactor, can help to maintain the optimal conditions for enzyme activity and product formation over extended periods. jscimedcentral.com

Chemoenzymatic Synthesis Exploiting this compound Reactivity

Chemoenzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions to create efficient and novel synthetic routes. mdpi.comnih.gov The reactivity of this compound, particularly its nature as a Michael acceptor, makes it a valuable synthon in such strategies. smolecule.comwindows.net

In a chemoenzymatic approach, this compound can be either produced biocatalytically and then used in a subsequent chemical step, or a chemically synthesized precursor can be transformed using an enzyme. nih.gov For example, the pyridoxal-5'-phosphate (PLP)-dependent enzyme, cystathionine gamma-synthase, has been shown to utilize this compound as a key intermediate in the synthesis of various amino acids. nih.govnih.gov This enzymatic machinery can be exploited to perform specific C-C or C-S bond formations involving the this compound core.

The development of chemoenzymatic strategies involving this compound is an active area of research, with the potential to provide access to a wide range of complex molecules, including pharmaceuticals and other fine chemicals. mdpi.combeilstein-journals.org The ability to combine the stereo- and regioselectivity of enzymes with the broad scope of chemical transformations opens up new possibilities for the efficient and sustainable synthesis of valuable compounds. nih.gov

Theoretical and Computational Investigations of Vinylglyoxylate

Quantum Chemical Studies of Electronic Structure and Reactivity Predictions of Vinylglyoxylate

Quantum chemical methods are fundamental to understanding the electronic nature of this compound, which dictates its chemical behavior. These studies typically involve solving approximations of the electronic Schrödinger equation to determine the molecule's wavefunction, from which all its properties can be derived. wikipedia.orgarxiv.org

The electronic structure of this compound is characterized by its α,β-unsaturated carbonyl system. The vinyl group is conjugated with the glyoxylate (B1226380) moiety, leading to a delocalized π-electron system. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to map the electron density distribution and the molecular orbitals (MOs). mdpi.com Key outputs of these studies are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting the molecule's reactivity and its electronic absorption properties. youtube.comschrodinger.com A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. researchgate.netnih.gov These descriptors, framed within Conceptual DFT, provide a quantitative basis for principles like the Hard and Soft Acids and Bases (HSAB) theory. mdpi.com

Key Global Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system (μ = -(I+A)/2). It indicates the molecule's tendency to react in charge-transfer processes.

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Harder molecules have larger HOMO-LUMO gaps.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (ω = μ²/2η). This compound, with its electron-deficient α,β-unsaturated system, is expected to have a significant electrophilicity index, quantifying its ability to act as an electrophile in reactions like Michael additions. scielo.org.mx

The following interactive table presents typical data obtained from quantum chemical calculations for an α,β-unsaturated carbonyl compound like this compound, illustrating these electronic properties.

Parameter Description Calculated Value (Hartree) Calculated Value (eV)
EHOMOEnergy of Highest Occupied Molecular Orbital-0.216-5.88
ELUMOEnergy of Lowest Unoccupied Molecular Orbital-0.043-1.17
ΔE (Gap) LUMO - HOMO Energy Gap 0.173 4.71
I (Ionization Potential)-EHOMO0.2165.88
A (Electron Affinity)-ELUMO0.0431.17
μ (Chemical Potential)-(I+A)/2-0.1295-3.52
η (Chemical Hardness)(I-A)/20.08652.35
ω (Electrophilicity Index)μ²/2η0.0972.64
Note: These values are representative and can vary based on the level of theory and basis set used in the calculation.

Computational Modeling of this compound Reaction Pathways

Computational modeling is instrumental in mapping the potential energy surfaces (PES) of chemical reactions involving this compound. By identifying transition states and intermediates, these models provide a detailed, step-by-step view of reaction mechanisms. sumitomo-chem.co.jprsc.org

DFT has become the workhorse for studying catalytic reaction mechanisms due to its balance of computational cost and accuracy. sumitomo-chem.co.jprsdjournal.orgresearchgate.net For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can elucidate the role of the catalyst, rationalize stereoselectivity, and predict reaction barriers.

A key example is the catalytic oxidation of vinyl glycols to produce this compound. DFT studies can model the interaction between the substrate and the transition-metal catalyst (e.g., ruthenium). sioc-journal.cn These calculations have shown that creating electron-deficient metal centers can stabilize the transition state of the desired oxidation pathway, thereby increasing reaction efficiency and preventing overoxidation to glyoxylic acid.

In studying catalytic cycles, DFT is used to:

Optimize Geometries: Determine the three-dimensional structures of reactants, intermediates, transition states, and products.

Analyze Charge Distribution: Use methods like Natural Bond Orbital (NBO) analysis to understand charge transfer between the catalyst and this compound.

The table below summarizes the kind of data generated from a DFT study of a hypothetical catalytic cycloaddition reaction involving this compound.

Reaction Step Description Calculated ΔG (kcal/mol)
Catalyst-Substrate BindingFormation of the initial complex between catalyst and this compound.-5.2
Transition State 1 (TS1) Rate-determining [2+2] cycloaddition step. +24.5
Intermediate FormationFormation of a β-lactone intermediate.-12.8
Transition State 2 (TS2)Catalyst dissociation.+15.7
Product ReleaseFormation of final product and regeneration of the catalyst.-20.1
Note: Values are illustrative for a catalytic cycle. The rate-determining step is the one with the highest free energy barrier (TS1).

The reactivity and interactions of this compound are also governed by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools for exploring these aspects. taltech.eesfu.cawikipedia.org

Conformational Analysis focuses on identifying the stable conformers of a molecule. sapub.org For this compound, a key conformational feature is the rotation around the C-C single bond connecting the vinyl and carbonyl groups. This leads to two primary planar conformers: the s-trans and s-cis forms. Computational methods can calculate the relative energies of these conformers to determine which is more stable and therefore more populated at equilibrium. This is crucial as the geometry of the reactant can dictate the stereochemical outcome of reactions like the Diels-Alder cycloaddition. chemalive.com

Molecular Dynamics (MD) Simulations provide a time-resolved view of molecular motion. nih.gov In an MD simulation, the trajectories of atoms and molecules are calculated over time by solving Newton's equations of motion. wikipedia.org This technique is particularly useful for studying this compound in a condensed phase, such as in an aqueous solution. MD simulations can reveal:

Solvation Structure: How water molecules arrange around the polar carboxylate group and the nonpolar vinyl group.

Hydrogen Bonding: The dynamics of hydrogen bonds formed between the carboxylate oxygens of this compound and surrounding water molecules. mdpi.com

Conformational Dynamics: The rate of interconversion between the s-cis and s-trans conformers in solution. reddit.com

Interaction with Biomolecules: How this compound binds to and moves within the active site of an enzyme.

The following table shows typical results from an MD simulation analysis of this compound in water.

Property Description Typical Result
Radial Distribution Function g(r)Probability of finding a water oxygen atom at a distance r from the carboxylate carbon.Sharp peak at ~2.7 Å
Average H-BondsAverage number of hydrogen bonds between this compound and water.3.5
Conformational LifetimeAverage time spent in the s-trans conformation before converting to s-cis.150 picoseconds
Diffusion CoefficientRate of translational motion of this compound through the solvent.1.2 x 10⁻⁵ cm²/s

Density Functional Theory (DFT) Studies on Catalytic Mechanisms Involving this compound

Spectroscopic Property Predictions via Computational Methods

Computational methods are widely used to predict and interpret the spectra of molecules, providing a direct link between calculated electronic/vibrational properties and experimental measurements. rsdjournal.org

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies of this compound. uni-rostock.de After optimizing the molecular geometry to find a stable energy minimum, a frequency calculation is performed. The results yield a set of normal modes and their corresponding wavenumbers (cm⁻¹). These calculated frequencies can be compared to experimental infrared (IR) spectra to aid in the assignment of specific absorption bands to particular bond stretches, bends, or torsions (e.g., C=O stretch, C=C stretch). youtube.comvasp.at

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can be accurately predicted using quantum chemical methods, most commonly DFT in combination with the Gauge-Independent Atomic Orbital (GIAO) method. nih.govgithub.io The calculation determines the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). chemaxon.com These predictions are invaluable for structure elucidation and for assigning signals in complex spectra.

Electronic Spectroscopy (UV-Vis): The electronic absorption spectrum of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). faccts.demdpi.com Because of its conjugated system, this compound is expected to have a strong π → π* transition. TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. rsc.org The output provides the absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. researchgate.net

The table below provides an example of computationally predicted spectroscopic data for this compound.

Spectroscopy Type Parameter Predicted Value Assignment
IR Vibrational Frequency (cm⁻¹)~1735C=O stretch (ester)
Vibrational Frequency (cm⁻¹)~1695C=O stretch (ketone)
Vibrational Frequency (cm⁻¹)~1610C=C stretch (vinyl)
¹³C NMR Chemical Shift (ppm)~185C=O (ketone)
Chemical Shift (ppm)~162C=O (ester)
Chemical Shift (ppm)~135=CH₂
¹H NMR Chemical Shift (ppm)~6.0 - 7.0Vinylic protons
UV-Vis λmax (nm)~230π → π* transition

Advanced Analytical Methodologies for Vinylglyoxylate Research

Spectroscopic Techniques for Characterization in Research Contexts

Spectroscopy is a cornerstone of analytical chemistry, offering non-destructive methods to probe the molecular structure and electronic properties of compounds like vinylglyoxylate. ijpsjournal.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Elucidating Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including reaction intermediates. savemyexams.com In the context of this compound research, advanced NMR techniques are indispensable for characterizing transient species that are key to understanding reaction mechanisms.

One notable application is the use of exchange NMR spectroscopy to detect and characterize low-abundance, rapidly equilibrating reaction intermediates. nih.gov For instance, in glycosylation reactions, which can be mechanistically complex, observing a primary intermediate does not guarantee its role in product formation. nih.gov Exchange NMR allows researchers to infer the structure of short-lived, highly reactive species by studying their equilibrium with more stable, observable intermediates. nih.gov This technique has been successfully used to identify species like β-glycosyl triflates and glycosyl dioxanium ions, providing crucial insights into the reaction pathways. nih.gov

Hyperpolarized 13C NMR is another advanced technique that offers enhanced sensitivity for real-time reaction monitoring. rsc.org This method has been applied to study the decarboxylation of related compounds like phenylglyoxylic acid, where it enabled the indirect detection of a non-observable reaction intermediate. rsc.org Such approaches could be adapted to investigate the reactivity of this compound and identify transient species that would otherwise be undetectable.

Key Research Findings from NMR Studies:

TechniqueApplicationKey Finding
Exchange NMRCharacterization of glycosylation reaction intermediatesEnabled detection of low-abundance species like β-glycosyl triflates and glycosyl dioxanium ions. nih.gov
Hyperpolarized 13C NMRReal-time monitoring of decarboxylation reactionsAllowed for the indirect identification of a non-observable reaction intermediate. rsc.org
1H-NMR and COSYStructural verification of reaction productsConfirmed the structure of allophanate (B1242929) formed during the reaction of p-tolyl isocyanate and diethylene glycol methyl ether. rsc.org

High-Resolution Mass Spectrometry (MS) for Reaction Monitoring and Adduct Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise mass determination of molecules, enabling the identification of elemental compositions and the characterization of reaction products and adducts. researchgate.net In this compound research, HRMS plays a vital role in monitoring reaction progress and identifying the products of its various chemical transformations, such as Michael additions and Diels-Alder reactions.

The ability of HRMS to detect adduct ions is particularly valuable. Adducts, which are ions formed by the combination of an analyte molecule with another molecule or ion, can provide important structural information. Techniques like electrospray ionization (ESI-MS) are soft ionization methods that can generate and detect these adducts. The identification of adducts can be complex, but computational tools and databases are available to aid in their assignment. researchgate.net

In the analysis of complex mixtures, such as those resulting from biological reactions or pharmaceutical formulations, HRMS coupled with liquid chromatography (LC-MS) is a powerful combination for separating, identifying, and quantifying individual components, including impurities and degradation products. scirp.org This is crucial for understanding the stability and reactivity of this compound in different environments.

Common Adducts Identified in ESI-MS:

Adduct IonFormula
[M+H]+Analyte + Proton
[M+Na]+Analyte + Sodium
[M+K]+Analyte + Potassium
[M+NH4]+Analyte + Ammonium
[2M+H]+Dimer + Proton

This table is a generalized representation of common adducts and is not specific to this compound.

Applications of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Mechanistic Probes

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule, making them valuable for mechanistic studies of this compound. spectroscopyonline.com

IR spectroscopy is particularly useful for identifying the characteristic carbonyl stretching frequency of the glyoxylate (B1226380) moiety, which typically appears around 1700 cm⁻¹. Changes in the position and intensity of this peak can be monitored in situ to follow the progress of reactions involving the carbonyl group. This technique can help in optimizing reaction conditions by providing real-time information on the consumption of reactants and the formation of intermediates and products.

UV-Vis spectroscopy probes the electronic transitions within a molecule. uu.nl The α,β-unsaturated carbonyl system of this compound gives rise to characteristic n → π* and π → π* transitions. uu.nlmdpi.com Monitoring changes in the UV-Vis spectrum can provide insights into reactions that alter the conjugated system, such as Michael additions. It can also be used to study the stability of this compound under different conditions, like varying pH, by tracking the degradation of the chromophore. Furthermore, UV-Vis spectroscopy is employed to study the interaction of this compound with other molecules, such as its binding to DNA, by observing changes in the absorption spectrum upon interaction. ajol.info

Spectroscopic Data for this compound and Related Structures:

Spectroscopic TechniqueFeatureTypical Wavenumber/WavelengthSignificance
Infrared (IR)Carbonyl (C=O) Stretch~1700 cm⁻¹Confirms the presence of the glyoxylate moiety.
Ultraviolet-Visible (UV-Vis)π → π* Transition220–250 nmIndicates the presence of the α,β-unsaturated carbonyl system.

Chromatographic Methods for Separation and Quantification in Research

Chromatography is an essential technique for separating complex mixtures into their individual components, allowing for their identification and quantification. khanacademy.org In this compound research, chromatographic methods are crucial for assessing purity, analyzing reaction mixtures, and isolating products.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like this compound. scirp.org It is widely used to determine the purity of this compound preparations by separating it from starting materials, byproducts, and degradation products. nih.gov The area under the chromatographic peak is proportional to the concentration of the analyte, allowing for accurate quantification. uhplcs.com

In reaction analysis, HPLC is used to monitor the progress of a reaction over time. By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, researchers can track the disappearance of reactants and the appearance of products. This kinetic data is vital for understanding reaction mechanisms and optimizing reaction conditions. For instance, the purity of this compound synthesized via catalytic oxidation can be confirmed to be greater than 95% using HPLC.

Gas Chromatography (GC) for Volatile this compound Derivatives and Reaction Products

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. americanpeptidesociety.org While this compound itself is generally not volatile enough for direct GC analysis due to its polar carboxylate group and potential for thermal instability, its volatile derivatives can be readily analyzed by this method. libretexts.org

Derivatization is a common strategy to increase the volatility of polar analytes for GC analysis. phenomenex.com For example, the carboxylic acid group of this compound can be esterified to form a more volatile derivative. These derivatives can then be separated and quantified by GC. This approach is particularly useful for analyzing reaction products where this compound has been transformed into a more volatile species. americanpeptidesociety.org GC coupled with mass spectrometry (GC-MS) provides both separation and structural identification of the volatile components in a mixture. bath.ac.uk

Future Directions and Emerging Research Avenues for Vinylglyoxylate

Development of Novel and Sustainable Synthetic Approaches for Vinylglyoxylate

The synthesis of this compound has traditionally relied on methods such as the oxidation of vinyl glycols and ozonolysis of dienes. However, these routes can present challenges, including overoxidation, the generation of waste, and the use of hazardous reagents. Future research is intensely focused on developing greener and more efficient synthetic strategies that align with the principles of green chemistry, such as atom economy, waste prevention, and the use of renewable resources. acs.orgsynthiaonline.comijsetpub.com

Key research avenues include:

Advanced Catalytic Oxidation: Efforts are underway to refine the catalytic oxidation of vinyl glycol derivatives by developing more selective transition-metal catalysts. The goal is to minimize side reactions like overoxidation to glyoxylic acid and prevent polymerization. Computational tools like Density Functional Theory (DFT) are being used to model reaction pathways and design catalysts with improved selectivity.

Biocatalytic and Microbial Synthesis: A highly promising sustainable approach involves leveraging microbial pathways. For example, engineered Pseudomonas putida strains overexpressing isocitrate lyase can produce this compound from acetyl-CoA. While this method offers high carbon efficiency from renewable feedstocks, research is needed to optimize downstream purification processes to make it industrially viable. ijsetpub.com The use of enzymes is a cornerstone of green chemistry as it can reduce the need for protecting groups and often occurs in aqueous environments at mild temperatures. acs.org

Flow Chemistry and Process Intensification: Implementing flow chemistry for this compound synthesis could enhance safety, improve reaction control, and reduce waste. evotec.com Continuous processing can allow for precise management of reaction parameters, potentially minimizing the formation of byproducts and improving yield and purity.

Table 1: Comparison of Synthetic Approaches for this compound

Synthetic MethodDescriptionAdvantagesChallenges & Future Research FocusReference
Catalytic OxidationOxidation of vinyl glycol derivatives using transition-metal catalysts (e.g., Ruthenium-based).Established route, can achieve good yields (68-72%).Risk of overoxidation and polymerization; need for greener and more selective catalysts.
Ozonolysis-ReductionOzonolysis of substituted 1,3-dienes followed by a reductive workup.Offers a stereocontrolled route to enantiomerically pure derivatives.Use of ozone can be hazardous; requires cryogenic temperatures (-78°C).
Microbial FermentationUse of engineered microorganisms (e.g., Pseudomonas putida) to convert simple carbon sources into this compound.Utilizes renewable feedstocks, high carbon efficiency, operates under mild conditions.Requires complex downstream purification to separate the product from cellular metabolites.

Expanding the Scope of this compound Reactivity and Synthetic Utility

This compound's bifunctional nature, featuring both an electrophilic α,β-unsaturated system and a carboxylate group, makes it a valuable synthon. Its known reactivity in Michael additions and Diels-Alder reactions provides a foundation for creating complex molecular architectures. smolecule.com Future research aims to expand this synthetic toolbox, applying this compound to construct novel and biologically relevant molecules. smolecule.com

Emerging research directions include:

Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound as a key component is a major goal. Such reactions offer high step-economy by forming several bonds in a single operation, providing rapid access to molecular complexity. rsc.org

Asymmetric Catalysis: Developing new enantioselective methods for reactions involving this compound is crucial for its application in pharmaceutical synthesis. This includes asymmetric Michael additions, cycloadditions, and other transformations to create chiral building blocks with high enantiomeric excess.

Synthesis of Heterocycles: this compound is a prime candidate for the synthesis of diverse heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. Research is exploring new annulation strategies and cycloaddition reactions to build these important scaffolds.

Total Synthesis of Natural Products: The application of this compound as a strategic building block in the total synthesis of complex natural products remains an area with significant potential. smolecule.com Its unique functionality can enable more efficient and convergent synthetic routes.

Table 2: Potential Synthetic Applications of this compound

Reaction TypeRole of this compoundPotential ProductsFuture Research GoalReference
Michael AdditionElectrophilic Michael acceptor.Functionalized carboxylic acids, precursors to amino acids and other complex molecules.Development of highly enantioselective catalytic versions for chiral synthesis. smolecule.com
Diels-Alder ReactionDienophile.Cyclohexene derivatives, complex polycyclic systems.Exploring reactions with novel dienes and asymmetric variants to control stereochemistry.
Multicomponent ReactionsReactive building block.Highly substituted, complex molecules in a single step.Design of new MCRs that leverage this compound's unique reactivity. rsc.org
PolymerizationMonomer.Functional polymers with tailored properties.Investigation of polymerization conditions to control polymer properties for advanced materials. lookchem.com

Advanced Biocatalytic Applications and Enzyme Engineering for this compound Transformations

The intersection of this compound chemistry and biocatalysis is a particularly fertile ground for future research. This compound is a key intermediate in the reaction mechanisms of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, such as cystathionine (B15957) gamma-synthase. nih.govnih.govembopress.org These enzymes, part of the vinylglycine ketimine (VGK) subfamily, are being explored for their synthetic potential. wisc.eduwisc.edu

Future research is focused on:

Enzyme Engineering for Novel Transformations: A major frontier is the engineering of PLP-dependent enzymes to perform new chemical transformations. beilstein-journals.orgnih.gov By modifying the active sites of enzymes like cystathionine γ-synthase, researchers aim to control the reactivity of the this compound intermediate, enabling novel γ-substitution reactions with non-native substrates. nih.govwisc.edu This could lead to the biocatalytic production of a wide range of non-canonical amino acids. wisc.edu

Directed Evolution and Rational Design: Techniques like directed evolution and rational, structure-guided design are being applied to improve the stability, substrate specificity, and catalytic efficiency of these enzymes. nih.gov Computational pipelines are being developed to screen enzyme variants and predict beneficial mutations, accelerating the development of bespoke biocatalysts. matthey.commsca-comenze.eu

Table 3: Enzyme Engineering Strategies for this compound-Related Biocatalysis

Parent Enzyme FamilyKey IntermediateEngineering GoalPotential OutcomeReference
Cystathionine γ-Synthase (CGS)Pyridoxamine (B1203002) derivative of this compound.Alter substrate specificity to accept novel nucleophiles for γ-replacement reactions.Biocatalytic synthesis of diverse non-canonical amino acids. nih.govwisc.edu
Vinylglycine Ketimine (VGK) Subfamily EnzymesVinylglycine ketimine.Broaden substrate scope and control promiscuous lyase vs. synthase activity.Creation of tailored biocatalysts for specific C-C or C-N bond formations. wisc.eduresearchgate.netresearchgate.net
Isocitrate Lyase (ICL)This compound (as inactivator).Engineer variants resistant to inactivation or with altered activity for metabolic engineering.Improved microbial production strains; development of new enzyme inhibitors. smolecule.com

Interdisciplinary Research Integrating this compound Chemistry with Other Scientific Domains

The unique reactivity of this compound makes it a valuable tool for interdisciplinary research, bridging chemistry with materials science, chemical biology, and medicinal chemistry. aup.nlpressbooks.pub

Materials Science: this compound's ability to participate in polymerization reactions opens avenues for creating functional polymers and advanced materials. lookchem.com Future research will likely explore the synthesis of smart materials, where the carboxylate functionality can be used for post-polymerization modification or to impart specific properties like pH-responsiveness or metal-ion chelation. Integrating this compound into polymer backbones could lead to new materials for drug delivery, coatings, or specialized industrial applications. lookchem.comyale.edu The use of advanced analytical techniques will be crucial for characterizing these new materials. nih.gov

Chemical Biology: In chemical biology, this compound's reactivity is harnessed to create chemical probes for studying biological systems. smolecule.comdkfz.de Its ability to form covalent adducts with thiol groups in proteins is a key feature. smolecule.com Future work will focus on designing more sophisticated this compound-based probes to selectively target and label specific proteins, helping to elucidate their function in complex cellular processes. This includes its role in studying protein glycation, a process implicated in aging and disease. smolecule.com

Medicinal Chemistry: this compound serves as a precursor for developing new therapeutic agents. lookchem.comconstructor.university Its established role as a mechanism-based inactivator of isocitrate lyase, an enzyme crucial for pathogens like Mycobacterium tuberculosis, highlights its potential in developing novel antibacterial agents. smolecule.com Interdisciplinary research combining organic synthesis, enzymology, and computational modeling will be essential to design next-generation inhibitors that are more potent and selective. nih.govresearchgate.net

Table 4: Interdisciplinary Research Applications for this compound

Scientific DomainApplicationRole of this compoundFuture Research DirectionReference
Materials ScienceFunctional Polymer SynthesisUsed as a monomer to introduce reactive carboxyl groups into polymer chains.Development of smart polymers, hydrogels, and advanced materials with tailored properties. lookchem.comyale.edu
Chemical BiologyProtein Function ProbesActs as a reactive handle to form covalent adducts with proteins (e.g., via Michael addition with thiols).Design of selective chemical probes to study enzyme mechanisms and cellular pathways. smolecule.comdkfz.de
Medicinal ChemistryAntibacterial Drug DevelopmentServes as a scaffold for designing enzyme inhibitors (e.g., for isocitrate lyase).Synthesis of novel this compound derivatives as potent and selective antibacterial agents. smolecule.comlookchem.com

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis routes for vinylglyoxylate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is commonly synthesized via oxidation of vinyl glycol derivatives or through ketone-functionalization reactions. For example, ozonolysis of dienes followed by reductive workup can yield this compound derivatives. Reaction conditions such as temperature, solvent polarity (e.g., aqueous vs. organic phases), and catalyst choice (e.g., transition-metal catalysts) critically affect yield. Researchers should employ controlled experiments varying one parameter at a time (OFAT) to isolate effects, supplemented by kinetic studies to identify rate-limiting steps . Characterization of intermediates via in situ IR spectroscopy can further optimize conditions .

Q. Which spectroscopic and chromatographic techniques are prioritized for characterizing this compound purity and structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, particularly to confirm the α,β-unsaturated carbonyl moiety. Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity by quantifying side products. Gas Chromatography-Mass Spectrometry (GC-MS) is less suitable due to thermal instability. Cross-referencing data with computational simulations (e.g., DFT calculations) enhances validation .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : this compound undergoes hydrolysis under acidic or basic conditions, forming glyoxylic acid and acetaldehyde derivatives. Stability studies should use buffered solutions across a pH range (e.g., 3–10) with periodic sampling. Kinetic modeling (e.g., first-order decay equations) quantifies degradation rates. UV-Vis spectrophotometry monitors absorbance changes at 220–250 nm, while LC-MS tracks degradation products. Researchers must account for temperature-controlled storage to minimize side reactions .

Advanced Research Questions

Q. What computational frameworks are robust for modeling this compound’s reactivity in organic transformations?

  • Methodological Answer : Density Functional Theory (DFT) calculations, particularly using hybrid functionals (e.g., B3LYP), predict reaction pathways and transition states. Solvent effects are modeled via Polarizable Continuum Models (PCM). For mechanistic studies, Molecular Dynamics (MD) simulations track conformational changes. Researchers should validate computational results with experimental kinetic isotope effects (KIEs) and stereochemical outcomes .

Q. How can factorial design optimize this compound synthesis parameters for scalable yields?

  • Methodological Answer : A 2³ factorial design evaluates three factors (e.g., temperature, catalyst loading, solvent ratio) at two levels (high/low). Response Surface Methodology (RSM) identifies interactions between variables. For example, a central composite design (CCD) with axial points refines optimal conditions. Statistical tools like ANOVA assess significance (p < 0.05), and Pareto charts rank factor effects. This approach reduces experimental runs by 50% compared to OFAT .

Q. What strategies reconcile contradictory kinetic data in this compound-involved reaction mechanisms?

  • Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, light exposure). Replicate experiments under inert atmospheres (N₂/Ar) and controlled lighting. Compare primary data (e.g., in situ Raman spectra) with secondary literature to identify methodological discrepancies. Bayesian statistical analysis quantifies uncertainty, while sensitivity analysis isolates influential parameters. Linking results to a unifying theoretical framework (e.g., Marcus theory for electron transfer) resolves apparent contradictions .

Q. How do steric and electronic effects of substituents alter this compound’s electrophilicity in Diels-Alder reactions?

  • Methodological Answer : Systematic substitution studies (e.g., electron-withdrawing groups at the α-position) paired with Hammett plots quantify electronic effects. Steric effects are assessed via comparative kinetics using bulky dienophiles (e.g., 1,3-diphenylisobenzofuran). Frontier Molecular Orbital (FMO) theory calculations (HOMO-LUMO gaps) predict regioselectivity. Experimental validation via X-ray crystallography of adducts confirms computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.